An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-methoxy-1-nitrobenzene
An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-methoxy-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methoxy-1-nitrobenzene is an aromatic organic compound that serves as a versatile intermediate in synthetic organic chemistry. Its trifunctionalized benzene ring, featuring a bromine atom, a methoxy group, and a nitro group, offers multiple reaction sites for the construction of more complex molecules. This makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. An understanding of its physical properties is paramount for its safe handling, effective use in reactions, and for the purification of its products. This guide provides a comprehensive overview of the key physical characteristics of 2-Bromo-4-methoxy-1-nitrobenzene, supported by experimental protocols and safety information.
Chemical Identity and Nomenclature
While commonly referred to as 2-Bromo-4-methoxy-1-nitrobenzene, this compound is also known by several synonyms, which can lead to ambiguity. It is crucial to recognize these alternative names and their associated CAS numbers to ensure accurate identification and sourcing.
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Primary Name: 2-Bromo-4-methoxy-1-nitrobenzene
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Synonyms: 2-Bromo-1-methoxy-4-nitrobenzene, 3-Bromo-4-nitroanisole, 2-Bromo-4-nitroanisole[1]
For the purpose of this guide, "2-Bromo-4-methoxy-1-nitrobenzene" will be used as the primary identifier.
Core Physical Properties
A summary of the key physical properties of 2-Bromo-4-methoxy-1-nitrobenzene is presented in the table below. These values are essential for predicting the compound's behavior in various experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrNO₃ | [2] |
| Molecular Weight | 232.03 g/mol | [2] |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 69 °C | |
| Boiling Point | 279.4 °C at 760 mmHg | |
| Density | 1.64 g/cm³ | |
| Solubility | Insoluble in water; soluble in ethanol, dichloromethane, and other organic solvents. | [1] |
Experimental Determination of Physical Properties
The accurate determination of physical properties is a cornerstone of chemical characterization. The following section outlines the standard methodologies for measuring the melting point and solubility of a crystalline organic solid like 2-Bromo-4-methoxy-1-nitrobenzene.
Melting Point Determination
The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
Principle: The sample is heated at a controlled rate, and the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Mortar and pestle
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Spatula
Protocol:
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Sample Preparation: A small amount of dry 2-Bromo-4-methoxy-1-nitrobenzene is finely ground using a mortar and pestle.
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Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
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Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.
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Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to get an approximate melting point. This allows for a more precise determination in the subsequent steps.
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Accurate Determination: A fresh sample is heated rapidly to about 10-15 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.
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Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Understanding the solubility of a compound is crucial for choosing appropriate solvents for reactions, extractions, and purifications.
Principle: A small, measured amount of the solute is added to a specific volume of a solvent, and its ability to dissolve is observed.
Apparatus:
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Test tubes and rack
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Graduated cylinders or pipettes
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Spatula
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Vortex mixer (optional)
Protocol:
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Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).
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Procedure: a. To a test tube, add approximately 10-20 mg of 2-Bromo-4-methoxy-1-nitrobenzene. b. Add 1 mL of the chosen solvent. c. Agitate the mixture vigorously for 1-2 minutes (a vortex mixer is ideal). d. Observe the mixture. If the solid completely disappears, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is sparingly soluble.
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Systematic Approach: A systematic approach, starting with water and then moving to organic solvents of decreasing polarity, is often employed.
Caption: Experimental Workflow for Solubility Assessment.
Spectroscopic Data
Spectroscopic analysis is indispensable for confirming the structure and identity of a chemical compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For 2-Bromo-4-methoxy-1-nitrobenzene, characteristic peaks would be expected for the nitro group, the ether linkage, and the aromatic ring.
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NO₂ Stretch (asymmetric): ~1520-1560 cm⁻¹
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NO₂ Stretch (symmetric): ~1345-1385 cm⁻¹
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C-O-C Stretch (ether): ~1250 cm⁻¹ and ~1040 cm⁻¹
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C-Br Stretch: ~500-600 cm⁻¹
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Aromatic C-H Bending: Out-of-plane bending bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum would show distinct signals for the methoxy protons (a singlet around 3.8-4.0 ppm) and the aromatic protons. The aromatic protons would appear as a complex pattern of doublets and doublets of doublets due to coupling, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy and bromo substituents.
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¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be characteristic of aromatic carbons, with the carbon bearing the nitro group being the most downfield and the carbon bearing the methoxy group also showing a significant downfield shift.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Bromo-4-methoxy-1-nitrobenzene, the molecular ion peak would be expected at m/z 231 and 233 in an approximately 1:1 ratio, which is characteristic of the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or nitric oxide (NO).
Safety and Handling
2-Bromo-4-methoxy-1-nitrobenzene is a hazardous substance and should be handled with appropriate safety precautions.
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Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]
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Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated area, preferably a fume hood.
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Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of 2-Bromo-4-methoxy-1-nitrobenzene. The data and experimental protocols presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary information for the safe and effective use of this important chemical intermediate. Adherence to the outlined safety and handling procedures is crucial to mitigate potential risks associated with its use.
References
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PubChem. 2-Bromo-4-methoxy-1-nitrobenzene. National Center for Biotechnology Information. [Link]




